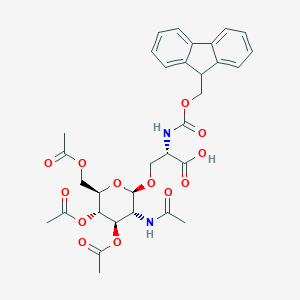

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Vue d'ensemble

Description

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is a synthetic glycopeptide that has been used in a variety of scientific research applications. It is a peptide composed of an Fmoc-L-serine, an A-D-GlcNAc (acetic acid) and an OH group. The Fmoc-L-serine is the amino acid side chain and the A-D-GlcNAc (acetic acid) is a sugar molecule that is attached to the peptide. The OH group is a hydroxyl group that is present in the peptide. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has been used in a variety of scientific research applications such as biochemical and physiological studies.

Applications De Recherche Scientifique

Solid-Phase O-Glycosylation for Glycopeptide Synthesis : A study demonstrated an efficient synthesis method for Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, used in direct solid-phase O-glycosylation of a human α-A crystallin-derived peptide, showing nearly quantitative glycosylation yield (Ryan, Koh, Lohning, & Rudrawar, 2017).

Synthesis of Glycosylated Amino Acids for Biomedical Research : Another research focused on the preparation of Fmoc-protected beta(3)hSerine, which was O-linked to N-acetylgalactosamine and N-acetylglucosamine derivatives. This process aids in the creation of functionalized foldamers for diverse applications in biomedical research (Norgren, Norberg, & Arvidsson, 2007).

Use in Synthesis of O-GlcNAc Glycopeptides : Research on the application of glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides from RNA-polymerase II and mammalian neurofilaments was reported. This study contributes significantly to the understanding of O-GlcNAc modification in proteins (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).

Selective De-O-acetylation Studies : Research on selective de-O-acetylation of Fmoc-Asn(Ac3GlcNAc)-OH under ultrasound sonication conditions was conducted, highlighting a methodology with significant implications in glycopeptide synthesis (Sun, 2015).

Synthesis of Fluorescently Labelled Glycopeptides : A study described the microwave-assisted automated Fmoc solid-phase synthesis of fluorescently labelled glycopeptides, which are valuable as immunological probes for cancer vaccine development (Lee, Harris, Kowalczyk, Dunbar, & Brimble, 2010).

Propriétés

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-ILRBKQRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH | |

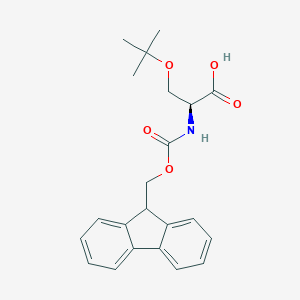

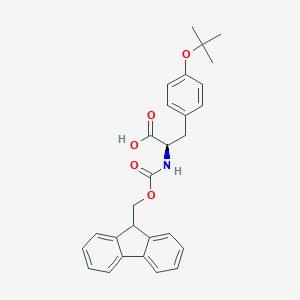

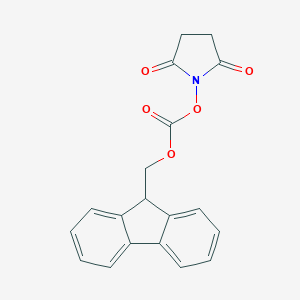

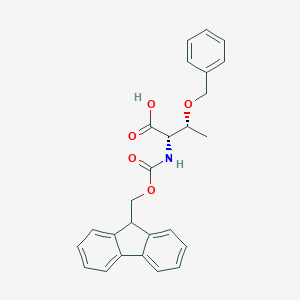

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

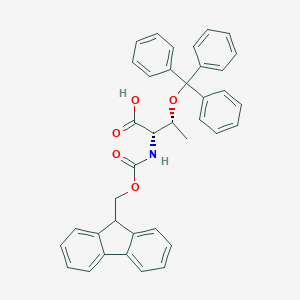

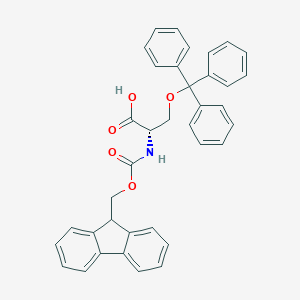

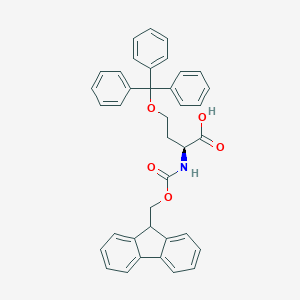

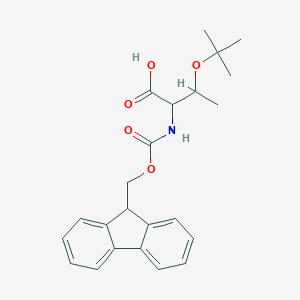

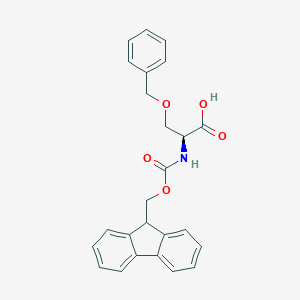

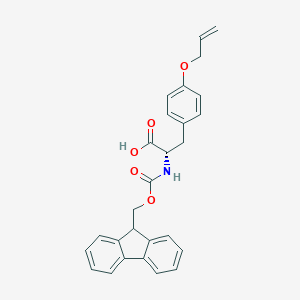

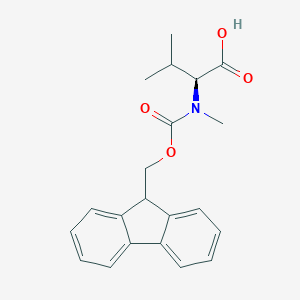

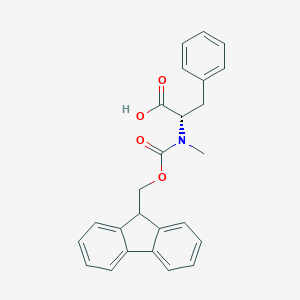

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.